Bax-IN-1 is derived from a series of compounds designed to target the BCL2 family of proteins, specifically focusing on inhibiting Bax's pro-apoptotic function. It is classified as a small-molecule inhibitor and is part of ongoing research efforts aimed at manipulating apoptotic pathways for therapeutic purposes, particularly in cancer treatment where dysregulation of apoptosis is common.
The synthesis of Bax-IN-1 typically involves several organic chemistry techniques aimed at constructing the compound's core structure. The following steps outline a generalized synthetic pathway:
The specific synthetic route can vary based on the desired properties of the final product and may involve iterative optimization based on biological activity assays.
Bax-IN-1's molecular structure is characterized by specific functional groups that interact with Bax. The structure typically includes:
The precise three-dimensional conformation of Bax-IN-1 can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into how it binds to Bax.
Bax-IN-1 interacts with Bax through specific chemical reactions that modulate its activity:
The mechanism by which Bax-IN-1 operates involves several key steps:
Quantitative studies often measure changes in apoptosis rates in response to treatment with Bax-IN-1 compared to control conditions.
Bax-IN-1 exhibits various physical and chemical properties relevant to its function:
These properties are critical for determining appropriate dosages and administration routes in potential therapeutic applications.
Bax-IN-1 has several applications in scientific research:
The Bcl-2 protein family constitutes the primary regulatory network governing mitochondrial apoptosis, a process critical for development, tissue homeostasis, and disease prevention. These proteins functionally antagonize each other to maintain cellular equilibrium—anti-apoptotic members (e.g., Bcl-2, Bcl-xL) preserve mitochondrial integrity, while pro-apoptotic members (e.g., Bax, Bak) induce permeabilization of the mitochondrial outer membrane (MOMP), committing the cell to death [5] [8]. Dysregulation of this balance underpins pathologies like cancer and neurodegeneration, making the family a therapeutic target.
Bcl-2 homologs are evolutionarily conserved from nematodes to mammals, reflecting their fundamental role in apoptosis. The Caenorhabditis elegans protein CED-9, the first identified anti-apoptotic Bcl-2 homolog, prevents developmental cell death by inhibiting the caspase activator CED-4 [5]. Mammalian genomes encode expanded Bcl-2 families, with multiple pro- and anti-apoptotic paralogs fine-tuning apoptosis across tissues. For example, Bax and Bak, central pro-apoptotic effectors in mammals, share structural and functional homology with CED-9 antagonists like EGL-1 (a BH3-only protein) [5] [8]. Beyond vertebrates, plant BI-1 (Bax Inhibitor-1) suppresses Bax-mediated apoptosis in Arabidopsis thaliana and rice, confirming ancient conservation of apoptotic regulators [1]. This conservation underscores apoptosis as an indispensable mechanism across eukaryotes.
Table 1: Evolutionary Conservation of Key Bcl-2 Family Homologs
Organism | Anti-Apoptotic Homolog | Pro-Apoptotic Homolog | Core Function |
---|---|---|---|
C. elegans | CED-9 | EGL-1 (BH3-only) | Inhibits CED-4-mediated caspase activation |
D. melanogaster | Buffy | Debcl/Drob-1 | Regulates mitochondrial cytochrome c release |
A. thaliana | BI-1 | N/A | Suppresses Bax-induced cell death |
H. sapiens | Bcl-2, Bcl-xL, Mcl-1 | Bax, Bak, Bok | Controls MOMP and caspase activation |
Bax (Bcl-2-Associated X protein) is a pivotal executor of MOMP. In healthy cells, cytosolic Bax adopts an inactive conformation, its C-terminal transmembrane helix sequestered in a hydrophobic groove [2] [6]. Pro-apoptotic stimuli (e.g., DNA damage) activate BH3-only proteins (e.g., Bim, Bid), which bind and induce Bax oligomerization at the mitochondrial outer membrane (MOM). Activated Bax inserts into the MOM, forming pores that facilitate cytochrome c release [2] [4] [6]. This process involves two proposed mechanisms:
Notably, Bax-induced MOMP is calcium-dependent and inhibitable by cyclosporine A, linking it to mitochondrial permeability transition (mPT) [4] [6]. Genetic ablation of Bax/Bak in mice confers resistance to MOMP, confirming their non-redundant roles [6].
Table 2: Key Steps in Bax Activation and MOMP
Step | Molecular Event | Regulatory Factors | Functional Outcome |
---|---|---|---|
Activation | BH3-only proteins bind cytosolic Bax | Bim, Bid, PUMA | Conformational change exposing BH3 domain |
Translocation | Bax inserts into MOM | Cardiolipin, VDAC | Membrane integration via C-terminal helix |
Oligomerization | Bax self-assembles into complexes | Bak, mitochondrial lipids | Pore formation (2–8 Bax monomers) |
Pore Function | Cytochrome c efflux | Cyclophilin D (inhibitor) | Caspase activation and apoptosis |
Pro- and anti-apoptotic Bcl-2 members engage in dynamic interactions that dictate cell fate:
This antagonism creates a "rheostat" where the ratio of pro- to anti-apoptotic proteins determines apoptotic susceptibility. For example, cancer cells frequently overexpress Bcl-2 to neutralize Bax, while BI-1 downregulation in chronic liver disease correlates with increased apoptosis-to-carcinogenesis progression [8] [10].
Table 3: Antagonistic Interactions Within the Bcl-2 Family
Anti-Apoptotic Protein | Pro-Apoptotic Partner | Interaction Site | Affinity (Kd) | Functional Consequence |
---|---|---|---|---|
Bcl-2 | Bax | BH3 groove | ~20 nM | Bax inhibition |
Bcl-xL | Bak | BH3 groove | ~100 nM | Bak sequestration |
Mcl-1 | Noxa | BH3 groove | ~10 nM | Noxa neutralization |
BI-1 | IRE1α | Cytoplasmic domain | Not quantified | IRE1α RNase suppression |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7